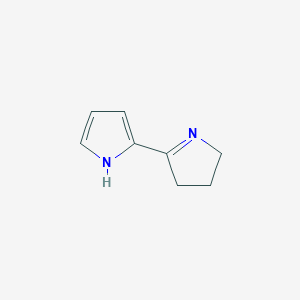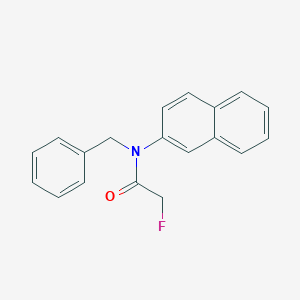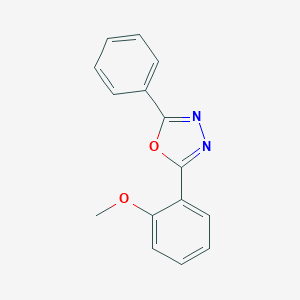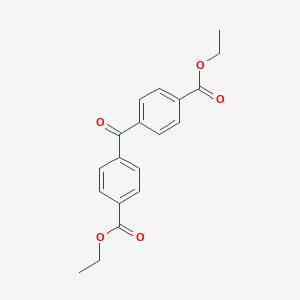
9-désoxy-9-méthylène Prostaglandine E2
Vue d'ensemble
Description
9-désoxy-9-méthylène Prostaglandine E2: est un analogue stable et isostérique de la prostaglandine E2. Ce composé conserve le profil biologique de la prostaglandine E2 mais avec moins d'effets secondaires. Il est connu pour sa capacité à diminuer la tension artérielle chez les rats et à stimuler le côlon du gerbille et l'utérus du primate avec la même puissance que la prostaglandine E2 .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-deoxy-9-methylene Prostaglandin E2 is used as a model compound to study the reactivity and stability of Prostaglandin analogs. It is also used in the synthesis of other Prostaglandin derivatives .
Biology: In biological research, this compound is used to study the physiological effects of Prostaglandins. It is particularly useful in studying the mechanisms of blood pressure regulation and gastrointestinal motility .
Medicine: In medicine, 9-deoxy-9-methylene Prostaglandin E2 is investigated for its potential therapeutic applications. It is studied for its ability to lower blood pressure and stimulate smooth muscle contraction, which could have implications for the treatment of hypertension and gastrointestinal disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs that target Prostaglandin receptors. It is also used in the production of Prostaglandin-based medications .
Mécanisme D'action
Target of Action
9-deoxy-9-methylene Prostaglandin E2 is a stable, isosteric analog of Prostaglandin E2 . It retains the biological profile of Prostaglandin E2 with fewer side effects . In the rat, 9-deoxy-9-methylene Prostaglandin E2 is equipotent to Prostaglandin E2 in decreasing blood pressure . It also stimulates the gerbil colon and primate uterus at the same potency as Prostaglandin E2 .
Mode of Action
It is known to mimic the effects of prostaglandin e2, a potent vasodilator and smooth muscle contractor . This suggests that 9-deoxy-9-methylene Prostaglandin E2 may interact with the same receptors and signaling pathways as Prostaglandin E2.
Biochemical Pathways
The biochemical pathways affected by 9-deoxy-9-methylene Prostaglandin E2 are likely to be similar to those affected by Prostaglandin E2. Prostaglandin E2 is known to play a role in a variety of physiological processes, including inflammation, fever, and pain perception, as well as the regulation of blood pressure and gastrointestinal motility .
Pharmacokinetics
It is known to be a stable analog of prostaglandin e2, suggesting that it may have similar absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of 9-deoxy-9-methylene Prostaglandin E2 are likely to be similar to those of Prostaglandin E2, given their structural and functional similarities . This includes vasodilation, contraction of smooth muscle, and potentially other effects related to the physiological roles of Prostaglandin E2.
Action Environment
The action, efficacy, and stability of 9-deoxy-9-methylene Prostaglandin E2 are likely to be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 9-désoxy-9-méthylène prostaglandine E2 implique la modification de la structure de la prostaglandine E2 Ceci est généralement réalisé par une série de réactions organiques comprenant des réactions d'oxydation, de réduction et de substitution .
Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le composé est généralement synthétisé en plusieurs étapes, à partir de précurseurs disponibles dans le commerce .
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, où le groupe méthylène peut être oxydé pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les doubles liaisons du composé, conduisant à la formation de dérivés réduits.
Substitution : Le groupe méthylène peut participer à des réactions de substitution, où il peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants et de nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la 9-désoxy-9-méthylène prostaglandine E2 .
4. Applications de la recherche scientifique
Chimie : En chimie, la this compound est utilisée comme composé modèle pour étudier la réactivité et la stabilité des analogues de la prostaglandine. Elle est également utilisée dans la synthèse d'autres dérivés de la prostaglandine .
Biologie : En recherche biologique, ce composé est utilisé pour étudier les effets physiologiques des prostaglandines. Il est particulièrement utile pour étudier les mécanismes de régulation de la tension artérielle et de la motilité gastro-intestinale .
Médecine : En médecine, la this compound est étudiée pour ses applications thérapeutiques potentielles. Elle est étudiée pour sa capacité à abaisser la tension artérielle et à stimuler la contraction des muscles lisses, ce qui pourrait avoir des implications pour le traitement de l'hypertension et des troubles gastro-intestinaux .
Industrie : Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement de nouveaux médicaments qui ciblent les récepteurs de la prostaglandine. Elle est également utilisée dans la production de médicaments à base de prostaglandine .
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec les récepteurs de la prostaglandine. Le composé se lie à ces récepteurs et active les voies de signalisation qui conduisent à divers effets physiologiques. Les principales cibles moléculaires comprennent les récepteurs de la prostaglandine E2, qui sont impliqués dans la régulation de la tension artérielle et de la contraction des muscles lisses .
Comparaison Avec Des Composés Similaires
Composés similaires :
Prostaglandine E2 : Le composé parent, connu pour sa large gamme d'activités biologiques.
9-désoxy-9-méthylène-16,16-diméthyl prostaglandine E2 : Un analogue puissant avec une demi-vie prolongée in vivo.
Unicité : La 9-désoxy-9-méthylène prostaglandine E2 est unique en raison de sa stabilité et de ses effets secondaires réduits par rapport à la prostaglandine E2. Elle conserve l'activité biologique de la prostaglandine E2 mais avec moins d'effets indésirables, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJXDXJUFQESA-DLMPNJEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61263-32-9 | |
| Record name | 9-Deoxy-9-methylene-PGF2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9-deoxy-9-methylene-Prostaglandin E2 in the context of the provided research papers?
A1: Both research papers focus on enhancing tissue regeneration and viral transduction using compounds that influence specific signaling pathways. 9-deoxy-9-methylene-Prostaglandin E2 is mentioned as a prostaglandin analog in the context of activating the prostaglandin signaling pathway. [, ] This suggests its potential role in promoting tissue growth and regeneration.
Q2: How does 9-deoxy-9-methylene-Prostaglandin E2 compare to other prostaglandin analogs mentioned in the research, specifically regarding their potential in tissue regeneration?
A2: The research papers list 9-deoxy-9-methylene-Prostaglandin E2 alongside various other prostaglandin analogs, all recognized for their ability to activate the prostaglandin signaling pathway. [, ] While the papers don't directly compare the efficacy of these analogs, they highlight the potential of this class of compounds in stimulating tissue growth. Further research is needed to determine the specific advantages and disadvantages of 9-deoxy-9-methylene-Prostaglandin E2 compared to other analogs in various tissue regeneration applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)











